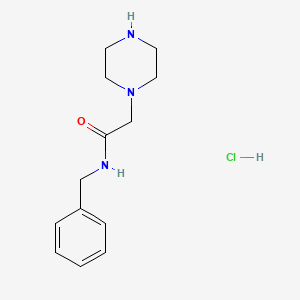

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride

Description

Comparative Structural Data

| Parameter | Free Base | Monohydrochloride | Dihydrochloride |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O | C₁₃H₂₀N₃O·Cl | C₁₃H₁₉N₃O·2HCl |

| Molecular Weight | 233.31 g/mol | 269.77 g/mol | 306.23 g/mol |

| Melting Point | Not specified | Not specified | 218-221°C |

| Protonation Sites | 0 | 1 | 2 |

Properties

IUPAC Name |

N-benzyl-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c17-13(11-16-8-6-14-7-9-16)15-10-12-4-2-1-3-5-12;/h1-5,14H,6-11H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQLLUXGTGLZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-58-4 | |

| Record name | 1-Piperazineacetamide, N-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-benzyl-2-(piperazin-1-yl)acetamide N-oxide.

Reduction: Formation of N-benzyl-2-(piperazin-1-yl)ethanol.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Research has shown that derivatives of piperazine amides, including N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride, exhibit significant anticonvulsant properties. A study evaluated a series of piperazine amides for their ability to inhibit voltage-sensitive sodium channels, which are crucial in the pathophysiology of epilepsy. The findings indicated that certain analogs demonstrated potent anticonvulsant effects in animal models, particularly in maximal electroshock and pentylenetetrazole seizure tests .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | ED50 (MES) mg/kg | ED50 (scPTZ) mg/kg | TD50 (mg/kg) | Protective Index |

|---|---|---|---|---|

| Compound 20 | 52.30 ± 6.38 | ND | >500 | >9.56 |

| Valproic Acid | 485 ± 77 | 646 ± 103 | 784 ± 173 | 1.6 |

| Phenytoin | 28.10 ± 5.20 | >500 | >100 | >3.6 |

ND: Not Determined

1.2 Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Recent studies have synthesized various derivatives and assessed their ability to scavenge free radicals using assays like DPPH and ABTS. Some compounds displayed high radical scavenging activity, indicating potential applications in oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring and benzyl moiety have been shown to influence its biological activity significantly.

Key Findings from SAR Studies:

- Substitutions on the piperazine ring can enhance selectivity towards specific sodium channels, improving anticonvulsant efficacy while minimizing side effects.

- The introduction of electron-withdrawing groups on the benzyl moiety has been linked to increased antioxidant activity, suggesting a pathway for developing more potent derivatives .

Therapeutic Potential

3.1 Pain Management

This compound has been identified as a promising candidate for pain management therapies due to its selective inhibition of Na V1.7 sodium channels, which play a pivotal role in pain signaling pathways. Animal models have demonstrated that certain analogs can effectively reduce pain responses, indicating their potential as analgesics .

3.2 Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Studies involving piperazine derivatives have reported significant antibacterial and antifungal activities, suggesting that modifications to the core structure can lead to new antimicrobial agents .

Case Studies

Several case studies highlight the successful application of this compound in research:

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of newly synthesized piperazine derivatives in rodent models, demonstrating that specific structural modifications led to enhanced efficacy against seizures induced by electrical stimulation .

Case Study 2: Antioxidant Activity

Another investigation focused on assessing the antioxidant capacity of synthesized triazole derivatives based on this compound, revealing promising results in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Physicochemical Properties

- The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogs like 10c , which exists as an oil due to steric hindrance from its pyrimidinyl group .

- 9m’s high melting point reflects strong crystalline packing from hydrogen bonding and ionic interactions, whereas 51’s tetrahydroisoquinoline core may reduce melting point variability .

Pharmacological Profiles

- Antagonists and Receptor Interactions : 51–55 act as orexin-1 receptor antagonists, with substituent bulkiness (e.g., naphthyl in 54 ) enhancing selectivity. The target compound’s simpler benzyl group may limit receptor specificity without additional aromatic or hydrophobic modifications .

- Enzymatic Targets : Chalcone-acetamide hybrids (e.g., 49–50 ) inhibit fungal enzymes via thiazole and chloropyridyl groups, a mechanism absent in the target compound due to its lack of heterocyclic motifs .

Hydrogen Bonding and Crystallography

- N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide forms N–H···O hydrogen-bonded chains, a feature shared with the target compound’s hydrochloride salt. However, phenoxy analogs exhibit distinct packing due to chloro and methyl substituents, influencing bioavailability .

Biological Activity

N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. Its molecular formula is , and it typically exists as a hydrochloride salt to enhance solubility.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various disease models. For instance, it has been investigated for its potential to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

- Receptor Binding : The piperazine moiety facilitates binding to neurotransmitter receptors, potentially modulating neurotransmission and exhibiting psychotropic effects. This characteristic makes it a candidate for studying antidepressant and anxiolytic properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | Inhibition of PARP1 activity; induction of apoptosis |

| HepG2 (Liver Cancer) | Variable | Cell cycle arrest; increased caspase activity |

In a comparative study, compounds similar to N-benzyl-2-(piperazin-1-yl)acetamide were shown to have IC50 values comparable to established chemotherapeutics like Olaparib .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant activity in animal models. A study found that derivatives with similar structures exhibited protection against maximal electroshock seizures (MES):

| Compound | Dose (mg/kg) | Protection Time |

|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | 0.5 h |

| Other derivatives | 100/300 | Varied |

The results suggested that the anticonvulsant efficacy is influenced by the substituents on the piperazine ring, with certain modifications enhancing activity .

Antimicrobial Activity

This compound has also been explored for antimicrobial properties. Studies indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of piperazine derivatives, including this compound:

- Optimization Studies : Research utilizing quantitative structure–activity relationship (QSAR) modeling has identified key structural features that enhance the anticonvulsant activity of piperazine derivatives .

- In Silico Analysis : Molecular docking studies have provided insights into the binding affinities of N-benzyl derivatives with target proteins, supporting experimental findings regarding their biological activities .

- Comparative Pharmacology : A comparative study involving various piperazine derivatives highlighted the unique profile of this compound in terms of selectivity and potency against cancer cell lines compared to other known agents .

Q & A

Q. Q: What are the optimized synthetic routes for N-benzyl-2-(piperazin-1-yl)acetamide hydrochloride, and how are intermediates characterized?

A: A common approach involves reductive amination or coupling reactions. For example:

- Step 1 : React N-benzyl-2-aminoacetamide with piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Purify intermediates via recrystallization or column chromatography. For example, NaBH₄ reduction in methanol followed by chloroform extraction yields >95% purity .

- Characterization : Use melting point analysis, elemental analysis (C, H, N, Cl), and NMR to confirm structure .

Structural Analysis

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A: Key methods include:

- NMR Spectroscopy : H and C NMR (e.g., δ 4.53 ppm for benzyl CH₂, δ 3.16 ppm for piperazine protons) .

- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H] at m/z 394.2) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, confirming bond angles and packing .

Biological Activity Profiling

Q. Q: What in vitro assays are used to evaluate neuroprotective effects of this compound?

A:

- Glutamate-Induced Neurotoxicity : SH-SY5Y cells treated with glutamate; cell viability measured via MTT assay. Derivatives show 40–60% protection at 10 μM .

- Cortical Neuron Cultures : Assess apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do structural modifications (e.g., substituents on benzyl/piperazine) affect Src kinase inhibition?

A:

- Benzyl Substitution : Bulky groups (e.g., 4-methoxybenzyl) enhance binding to Src’s substrate pocket .

- Piperazine Modifications : Morpholinoethoxy or fluorophenyl groups improve selectivity (IC₅₀ < 100 nM in KX2-391 analogs) .

- Thiazole vs. Pyridine : Thiazole derivatives show comparable activity but better solubility .

Safety and Handling

Q. Q: What are the recommended safety protocols for handling this compound?

A:

- GHS Hazards : H302 (oral toxicity), H315 (skin irritation), H319 (eye damage) .

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : Rinse eyes with water for 15 minutes; administer artificial respiration if inhaled .

Advanced Crystallographic Analysis

Q. Q: How is SHELX software applied to resolve structural ambiguities in this compound?

A:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Refinement : SHELXL refines positional/thermal parameters; SHELXD solves phases via dual-space methods .

- Validation : Check R-factor (<5%) and electron density maps for missing atoms .

Solubility and Formulation Challenges

Q. Q: What strategies improve aqueous solubility for in vivo studies?

A:

- Salt Formation : Hydrochloride salts enhance solubility (e.g., 20–30 mg/mL in PBS) .

- Co-Solvents : Use DMSO/PEG400 mixtures (≤10% v/v) without precipitating the compound .

Apoptosis Mechanism Studies

Q. Q: How do researchers investigate the compound’s role in apoptosis pathways?

A:

- Western Blotting : Measure Bcl-2/Bax ratios and cleaved PARP in cancer cell lines .

- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptotic cells .

Analytical Method Development

Q. Q: What HPLC conditions separate this compound from byproducts?

A:

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min).

- Detection : UV at 254 nm; retention time ~8.5 min .

Data Contradictions in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.